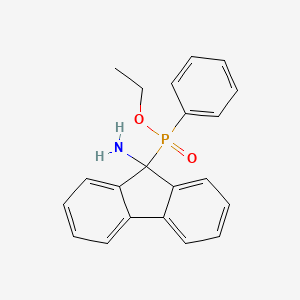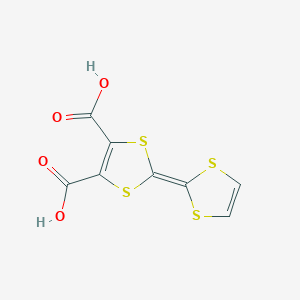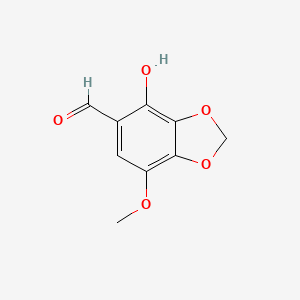
Acetic acid;4-phenylsulfanylbut-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is an organic compound that combines the properties of acetic acid and a phenylsulfanyl-substituted butenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-phenylsulfanylbut-2-en-1-ol typically involves the reaction of 4-phenylsulfanylbut-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4-phenylsulfanylbut-2-en-1-ol can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the butenol moiety can be reduced to form the corresponding butanol derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Butanol derivatives.
Substitution: Various esters and ethers depending on the substituents used.
Aplicaciones Científicas De Investigación
Acetic acid;4-phenylsulfanylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;4-phenylsulfanylbut-2-en-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with biological macromolecules, potentially inhibiting or modifying their function. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylsulfanylbut-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
Acetic acid;4-phenylbut-2-en-1-ol: Similar but without the sulfanyl group.
Uniqueness
Acetic acid;4-phenylsulfanylbut-2-en-1-ol is unique due to the presence of both the acetic acid and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
| 113446-71-2 | |
Fórmula molecular |
C12H16O3S |
Peso molecular |
240.32 g/mol |
Nombre IUPAC |
acetic acid;4-phenylsulfanylbut-2-en-1-ol |
InChI |
InChI=1S/C10H12OS.C2H4O2/c11-8-4-5-9-12-10-6-2-1-3-7-10;1-2(3)4/h1-7,11H,8-9H2;1H3,(H,3,4) |
Clave InChI |
RCFWVNRZLYWFIM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)SCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Ethyl(octadecyl)amino]phenol](/img/structure/B14317096.png)
![1-(Diphenylmethyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B14317132.png)



